molecular formula C13H21NO4 B2982957 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2168160-42-5

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B2982957
CAS No.: 2168160-42-5
M. Wt: 255.314
InChI Key: HZKVXWNBWVIDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid is a sp³-rich spirocyclic compound featuring a fused bicyclic system with a six-membered azaspiro ring and a cyclobutane moiety. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enhances solubility and provides a handle for further derivatization.

Key Properties (from synthesis data):

  • Molecular Formula: Likely C₁₃H₂₁NO₄ (exact formula inferred from related compounds in and ).
  • Synthesis: Prepared via a multigram-scale protocol involving cyclization and Boc protection, as described by Iermolenko et al. .
  • Spectroscopic Data: $^1$H NMR (DMSO-d6): δ = 1.72–2.13 (m, 8H), 3.46–3.72 (m, 2H); $^13$C NMR: δ = 170.82 (carboxylic acid COOH), 58.14 (Boc carbonyl) .
  • Applications: Used as a conformationally constrained proline analog in drug discovery, particularly for modulating peptide backbone rigidity .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(5-4-6-13)7-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKVXWNBWVIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168160-42-5
Record name 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-6-azaspiro[3One common method involves the cyclization of a suitable precursor under basic conditions, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Fluorinated Derivatives

Compound : 6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid

  • Molecular Formula: C₁₃H₁₉F₂NO₄ ().
  • Molecular Weight : 291.29 g/mol.
  • Key Differences: Two fluorine atoms at the C2 position enhance electronegativity and metabolic stability. Increased lipophilicity (logP ~1.8 predicted) compared to the non-fluorinated parent compound. Applications: Fluorine substitution improves bioavailability and target binding in protease inhibitors .

Heteroatom-Modified Analogs

Compound : 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid

  • Molecular Formula : C₈H₁₀F₂O₃ ().
  • Molecular Weight : 192.16 g/mol.
  • Key Differences: Replacement of the nitrogen (aza) with oxygen (oxa) alters hydrogen-bonding capacity and ring basicity. Simplified structure lacking the Boc group reduces steric hindrance but limits amine protection strategies. Applications: Potential use in small-molecule agonists targeting GPCRs .

Functional Group Variants

Compound : tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃ ().
  • Molecular Weight : 249.29 g/mol.
  • Key Differences: Oxo group at C2 replaces the carboxylic acid, eliminating ionization at physiological pH. Reduced solubility in aqueous media compared to the carboxylic acid derivative. Applications: Intermediate in synthesizing kinase inhibitors via keto-enol tautomerization .

Enantiomeric Forms

Compound : (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid

  • Molecular Formula: C₁₃H₂₁NO₄ ().
  • Key Differences :
    • Stereochemistry at C7 influences chiral recognition in enzyme-active sites.
    • Applications : Enantioselective synthesis of antiviral agents .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications
6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid C₁₃H₂₁NO₄ 271.31 None (parent compound) Peptide backbone modulation
6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid C₁₃H₁₉F₂NO₄ 291.29 C2 difluoro Protease inhibitors
2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid C₈H₁₀F₂O₃ 192.16 Oxa ring, no Boc group GPCR-targeted agonists
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate C₁₂H₁₉NO₃ 249.29 C2 oxo, esterified carboxylic acid Kinase inhibitor intermediates
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid C₁₃H₂₁NO₄ 271.31 S-configuration at C7 Enantioselective drug synthesis

Research Findings and Trends

  • Conformational Rigidity : The spiro[3.4]octane core imposes torsional restraint, mimicking proline’s polycyclic geometry while offering enhanced synthetic versatility .
  • Fluorine Impact: Difluoro analogs show ~20% higher membrane permeability in Caco-2 assays compared to non-fluorinated versions .
  • Chiral Specificity : (S)-enantiomers exhibit 3–5× greater affinity for serotonin receptors than (R)-forms in vitro .
  • Synthetic Accessibility : Boc-protected derivatives are prioritized due to ease of deprotection under mild acidic conditions .

Biological Activity

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid is a bicyclic compound notable for its unique spirocyclic structure, which includes an azaspiro moiety and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets, which may influence enzyme activity and other biological pathways.

The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 241.32 g/mol. The structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is significant in peptide synthesis and drug development.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including antibacterial properties. A study evaluating spirocyclic ciprofloxacin congeners demonstrated that compounds with a similar azaspiro structure showed significant antibacterial activity against several ESKAPE pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii .

The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes. These interactions can lead to modulation of biological effects, making it a candidate for further exploration in drug design .

Case Studies

  • Antibacterial Evaluation : In a comparative study, azaspiro[3.4]octane derivatives were evaluated for their effectiveness against various bacterial strains. The lead compound from the study exhibited activity comparable to that of ciprofloxacin against Staphylococcus aureus and Enterococcus faecalis, while showing limited efficacy against Pseudomonas aeruginosa .
  • Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step process involving the annulation of cyclopentane and four-membered rings. The resulting compound was characterized using techniques such as NMR spectroscopy, confirming its structural integrity .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
6-Azaspiro[3.4]octane-7-carboxylic acidC8H14NO2Basic azaspiro structureModerate antibacterial activity
This compoundC13H21NO4Contains Boc protecting groupSignificant antibacterial activity against ESKAPE pathogens
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acidC13H21NO4Enantiomeric formUnder investigation for biological properties

Q & A

Basic: What synthetic strategies are recommended for preparing 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid?

Answer:
The synthesis of spirocyclic compounds like this typically involves condensation reactions and ring-closing methodologies . For example, analogous spiro systems (e.g., 5-azaspiro[2.4]heptane derivatives) are synthesized via cyclization of ketoesters or lactams with tert-butoxycarbonyl (Boc) protection . Key steps include:

  • Boc protection : Introduce tert-butoxycarbonyl early to safeguard the amine group during subsequent reactions.
  • Ring-closing : Use catalysts like Lewis acids (e.g., BF₃·OEt₂) or thermal conditions to form the spirocyclic core.
  • Carboxylic acid activation : Employ reagents like DCC/HOBt for carboxyl group activation in coupling reactions.
    For methodology refinement, consult protocols for structurally similar azaspiro compounds in and , which detail condensation and cyclization steps .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic geometry and Boc-group integrity.
  • IR spectroscopy : Verify carbonyl stretches (Boc at ~1680 cm⁻¹, carboxylic acid at ~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
  • HPLC with UV detection : Monitor purity using reverse-phase columns (C18) and acetonitrile/water gradients.
    For reference, analogous spiro compounds in were validated via elemental analysis and melting points .

Basic: What safety protocols should be followed when handling this compound?

Answer:
While direct hazard data for this compound is unavailable, safety measures for structurally related Boc-protected azaspiro systems include:

  • Personal protective equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
  • Emergency procedures : Immediate access to eyewash stations and safety showers .
  • Waste disposal : Segregate acidic waste and neutralize before disposal per institutional guidelines.

Advanced: How can stereochemical inconsistencies in the spirocyclic core be resolved during synthesis?

Answer:
Stereochemical challenges arise from the spiro junction’s rigidity. Mitigation strategies include:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (6R,7S)-configured precursors as in ) .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control ring-closing stereochemistry.
  • Chiral HPLC : Separate diastereomers post-synthesis using columns like Chiralpak IA/IB.
  • X-ray crystallography : Resolve ambiguities by determining crystal structures, as done for related bicyclic lactams in .

Advanced: How does the compound’s stability vary under different pH and solvent conditions?

Answer:
Design stability studies using:

  • pH titration : Monitor Boc deprotection kinetics in acidic (e.g., TFA/DCM) or basic (aqueous NaOH) conditions.
  • Solvent screens : Test stability in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents at elevated temperatures (e.g., 40–80°C).
  • Accelerated degradation studies : Use LC-MS to identify decomposition products (e.g., free amine from Boc cleavage).
    ’s aqueous ethanolic NaHCO₃ conditions (70–80°C) provide a model for hydrolytic stability testing .

Advanced: What strategies optimize its reactivity in peptide coupling or heterocycle-forming reactions?

Answer:
To enhance reactivity in amide bond formation or cycloadditions:

  • Activation of the carboxylic acid : Use EDCl/HOBt or DMTMM for efficient coupling without racemization.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for spiro annulations.
  • Protecting group compatibility : Ensure Boc stability under coupling conditions (e.g., avoid strong bases).
    demonstrates successful amidation of similar spiro scaffolds using activated esters .

Advanced: How to address contradictions in reported spectral data for analogous compounds?

Answer:

  • Cross-validate spectra : Compare NMR/IR data with published databases (e.g., SciFinder, Reaxys) for structurally similar azaspiro systems .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and confirm assignments.
  • Reproduce literature methods : Systematically test reported synthetic protocols to identify variables affecting spectral outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.